REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].CO.[CH3:11][Si](C=[N+]=[N-])(C)C>C(OCC)C>[CH3:11][O:7][C:1](=[O:8])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CCCC=C)(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-]
|
Type
|
CUSTOM
|
Details
|
upon stirring with the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the acid
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure carefully (product
|
Type
|
WASH
|
Details
|
The solution was washed with saturated NaHCO3
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |